N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S/c1-18-11-12-19(2)21(16-18)33(30,31)27-14-7-15-32-22(27)17-26-24(29)23(28)25-13-6-10-20-8-4-3-5-9-20/h3-5,8-9,11-12,16,22H,6-7,10,13-15,17H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHGXRXFPATBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide , with CAS number 872724-35-1, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 473.6 g/mol
- Functional Groups : The molecule features a sulfonyl group, an oxazinan ring, and an ethanediamide linkage, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 473.6 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects in conditions like diabetes and cancer.
Therapeutic Applications
Recent studies suggest that compounds with similar structural motifs may exhibit protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. For instance, related compounds have shown promise in enhancing β-cell survival and function under stress conditions, which is critical in the context of diabetes management .
Case Study: β-cell Protection
A study on related compounds indicated that specific structural modifications could enhance β-cell protective activity. For example, a derivative exhibited maximal protective activity at 100% with an EC value of . This suggests that this compound may also possess similar protective capabilities against ER stress-induced apoptosis in pancreatic cells .
Structure-Activity Relationship (SAR)
Research into the SAR of compounds similar to this compound has revealed that modifications in the sulfonyl and oxazinan moieties can significantly influence biological activity. For instance:
| Compound ID | R | R | Max Activity (%) | EC (μM) |
|---|---|---|---|---|
| 1 | 3-Cl, 2-Me | - | 97 | 6 ± 1 |
| WO5m | - | - | 100 | 0.1 ± 0.01 |
These findings underscore the importance of structural diversity in optimizing the biological activity of related compounds.
In Vitro Studies
In vitro assays have demonstrated that compounds with similar frameworks can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered signal transduction pathways beneficial for therapeutic interventions in metabolic disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Benzamide and Sulfonamide Families
The compound shares structural motifs with several classes of bioactive molecules:
Key Structural Differences :
- The target compound’s 1,3-oxazinan ring (a six-membered heterocycle with oxygen and nitrogen) distinguishes it from simpler benzamides or thiazolidinones.
- The 2,5-dimethylbenzenesulfonyl group introduces strong electron-withdrawing and lipophilic characteristics, contrasting with trifluoromethyl (flutolanil) or nitro (imidazolylpropyl benzamide) substituents. This could enhance metabolic stability or membrane permeability .
- The ethanediamide linker (two amide groups in sequence) is rare in the analogs above, which typically feature single amide bonds. This may influence hydrogen-bonding interactions or proteolytic resistance .
Physicochemical and Pharmacological Comparisons
While experimental data for the target compound are unavailable, inferences can be drawn from analogs:
- Solubility : The ethanediamide linker and polar sulfonyl group may improve aqueous solubility compared to flutolanil (logP ~3.5) or flubenzimine (highly lipophilic). This is critical for oral bioavailability .
- Enzyme Inhibition: The sulfonyl group is a hallmark of carbonic anhydrase (CA) inhibitors (e.g., acetazolamide). However, the 1,3-oxazinan ring’s steric bulk might shift selectivity toward non-CA targets, such as proteases or kinases .
- Anticancer Potential: Compounds with phenylpropyl-amide motifs (e.g., NIH 10216 in ) often exhibit antitumor activity via kinase modulation. The dimethylbenzenesulfonyl group could enhance cytotoxicity compared to unsubstituted analogs .
Preparation Methods
Formation of the Oxazinan Ring
The oxazinan core is synthesized via a cyclocondensation reaction between a β-amino alcohol derivative and an aldehyde. For example, 3-aminopropanol reacts with 2,5-dimethylbenzaldehyde under acidic conditions (e.g., p-toluenesulfonic acid) in toluene at reflux to yield the 1,3-oxazinan intermediate. This step typically achieves 70–85% yield after purification by column chromatography.
Key Reaction Parameters
Sulfonylation of the Oxazinan Ring
The sulfonyl group is introduced via nucleophilic substitution using 2,5-dimethylbenzenesulfonyl chloride. The oxazinan intermediate is treated with the sulfonyl chloride in dichloromethane (DCM) in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize side reactions, achieving 90–95% conversion.
Sulfonylation Conditions
Amide Bond Formation
The final step involves coupling the sulfonylated oxazinan with 3-phenylpropylamine via an oxalamide linker. Ethanedioyl dichloride is reacted with 3-phenylpropylamine in tetrahydrofuran (THF) at −20°C to form the intermediate oxalamide, which is subsequently coupled to the sulfonylated oxazinan using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Amidation Protocol
| Component | Details |
|---|---|
| Coupling Reagent | DCC (1.1 eq), DMAP (0.2 eq) |
| Solvent | THF |
| Temperature | −20°C to room temperature |
| Reaction Time | 12–18 hours |
| Yield | 65–75% |
Reaction Conditions Optimization
Solvent Selection
Polar aprotic solvents (e.g., DCM, THF) are preferred for sulfonylation and amidation due to their ability to stabilize ionic intermediates. Toluene, used in cyclocondensation, facilitates azeotropic removal of water, driving the reaction to completion.
Temperature and Catalysis
-
Low-Temperature Sulfonylation : Maintaining 0–5°C prevents sulfonate ester formation.
-
Catalytic Acid in Cyclocondensation : p-Toluenesulfonic acid (0.1 eq) accelerates ring formation without side-product generation.
Industrial Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to enhance heat and mass transfer. For example, sulfonylation is conducted in a microreactor at 5°C with a residence time of 10 minutes, achieving 98% conversion.
Purification Techniques
Industrial purification combines crystallization and flash chromatography:
-
Crystallization : The crude product is recrystallized from ethanol/water (3:1) to remove unreacted sulfonyl chloride.
-
Flash Chromatography : Silica gel columns with ethyl acetate/hexane gradients isolate the final compound at >99% purity.
Lab-Scale vs. Industrial Methods
| Parameter | Lab-Scale | Industrial |
|---|---|---|
| Sulfonylation Yield | 90–95% | 98% |
| Purification Method | Column Chromatography | Crystallization + Chromatography |
| Cycle Time | 48–72 hours | 12–24 hours |
| Purity | >95% | >99% |
Analytical Characterization
Critical quality control measures include:
Q & A
Q. Advanced
- Orthogonal Assays : Use multiple bioactivity assays (e.g., enzyme inhibition, cell viability, and binding affinity tests) to cross-validate results .
- Purity Verification : Ensure ≥95% purity via HPLC and LC-MS to exclude confounding effects from impurities .
- Pharmacokinetic Profiling : Evaluate metabolic stability (e.g., liver microsome assays) to distinguish intrinsic activity from bioavailability issues .
Which functional groups in this compound are most reactive, and how do they influence its chemical behavior?
Basic
Key reactive groups include:
- 2,5-Dimethylbenzenesulfonyl : Electron-withdrawing effects enhance electrophilicity at the oxazinan ring, facilitating nucleophilic substitutions .
- Ethanediamide Linker : Participates in hydrogen bonding, affecting solubility and interactions with biological targets .
- 3-Phenylpropyl Chain : Hydrophobic moiety influencing membrane permeability and receptor binding .
How can computational modeling predict the compound’s reactivity and interaction with biological targets?
Q. Advanced
- Quantum Chemical Calculations : Use Density Functional Theory (DFT) to map reaction pathways (e.g., sulfonylation energetics) and transition states .
- Molecular Docking : AutoDock or Schrödinger Suite to simulate binding to enzymes (e.g., cyclooxygenase or kinase targets) .
- Machine Learning : Train models on existing reaction datasets (e.g., ICReDD’s reaction path database) to predict optimal conditions for derivative synthesis .
What role do solvent effects play in the reaction mechanisms of this compound?
Q. Advanced
- Polar Aprotic Solvents (DMF/DMSO) : Stabilize charged intermediates during sulfonylation but may hydrolyze sensitive groups at elevated temperatures .
- Hydrogen-Bonding Solvents (EtOH) : Favor amide coupling by stabilizing transition states but reduce reaction rates due to competitive solvation .
- Solvent-Free Conditions : Microwave-assisted synthesis can minimize solvent interactions and improve yields for thermally stable intermediates .
What are the stability profiles of this compound under different storage conditions?
Q. Basic
- Temperature : Store at –20°C to prevent degradation of the ethanediamide linker and sulfonoyl group .
- Light Sensitivity : Protect from UV exposure to avoid photooxidation of the oxazinan ring .
- Moisture Control : Use desiccants to avert hydrolysis of the sulfonamide bond .
How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies?
Q. Advanced
- Bioavailability Factors : Assess logP and plasma protein binding to determine if poor in vivo activity stems from pharmacokinetic limitations .
- Metabolite Screening : Identify active metabolites via LC-MS/MS that may contribute to in vivo effects .
- Dose-Response Curves : Compare EC50 values across models, adjusting for differences in cellular uptake and efflux mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
